molecular formula C9H12N2O3 B1637634 4-Ethoxy-2-hydroxybenzohydrazide

4-Ethoxy-2-hydroxybenzohydrazide

Cat. No.: B1637634
M. Wt: 196.2 g/mol
InChI Key: GXEIWQCWBRNLDE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxybenzohydrazide (C₉H₁₂N₂O₃) is a hydrazide derivative characterized by a benzene ring substituted with ethoxy (-OCH₂CH₃), hydroxyl (-OH), and hydrazide (-CONHNH₂) groups. Its structure, determined via SMILES notation (CCOC₁=CC(=C(C=C₁)C(=O)NN)O), highlights the ortho-positioned hydroxyl and para-ethoxy groups . The compound exhibits planarity (r.m.s. deviation ≈ 0.13 Å in analogs), facilitating hydrogen-bonding interactions involving the carbonyl oxygen and hydrazide N–H groups . Predicted collision cross-section (CCS) values for its adducts, such as 141.6 Ų for [M+H]⁺, suggest utility in mass spectrometry-based analyses .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

4-ethoxy-2-hydroxybenzohydrazide

InChI

InChI=1S/C9H12N2O3/c1-2-14-6-3-4-7(8(12)5-6)9(13)11-10/h3-5,12H,2,10H2,1H3,(H,11,13)

InChI Key

GXEIWQCWBRNLDE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)NN)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NN)O

Pictograms

Acute Toxic

Origin of Product

United States

Comparison with Similar Compounds

4-Ethoxybenzohydrazide (C₉H₁₂N₂O₂)

  • Structural Differences : Lacks the hydroxyl group at position 2.
  • Hydrogen Bonding : Forms a 3D network via N–H⋯O and C–H⋯O interactions, differing from the planar sheet structures observed in hydroxylated analogs .
  • Applications : Serves as a precursor for heterocyclic compounds (e.g., triazoles and thiadiazoles), similar to 4-Ethoxy-2-hydroxybenzohydrazide, but with altered reactivity due to the absence of the hydroxyl group .

(E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide (C₁₅H₁₃N₃O₄)

  • Structural Features : Incorporates a benzylidene group (Schiff base) and methoxy substituent.
  • Reactivity : The hydroxyl and methoxy groups enhance electron-donating capacity, favoring condensation reactions with aldehydes. This contrasts with this compound, where the ethoxy group may sterically hinder such reactions .

Thio-Containing Hydrazides (e.g., 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide)

  • Key Differences : Replace oxygen with sulfur in the acetohydrazide moiety.
  • Reactivity: Thio groups enhance metal chelation and nucleophilic substitution, enabling diverse heterocyclic formations (e.g., thiazolidinones) compared to oxygen-based analogs .

Coumarin-Based Hydrazides (e.g., 2-(2-Oxo-2H-chromen-4-yloxy)acetohydrazide)

  • Structural Contrast : Hydrazide group attached to a coumarin ring instead of a benzene ring.
  • Properties : Coumarin’s fluorescence and photostability may confer unique bioimaging or photosensitizer applications, diverging from the simpler aromatic system of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Hydrogen Bonding Network Notable Applications
This compound C₉H₁₂N₂O₃ Ethoxy, hydroxy, hydrazide Planar sheets via N–H⋯O, C–H⋯O Heterocyclic synthesis, CCS studies
4-Ethoxybenzohydrazide C₉H₁₂N₂O₂ Ethoxy, hydrazide 3D network via N–H⋯O, C–H⋯O Precursor for triazoles
(E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide C₁₅H₁₃N₃O₄ Hydroxy, methoxy, benzylidene Extended π-π stacking Antimicrobial agents
2-(2-Oxo-2H-chromen-4-yloxy)acetohydrazide C₁₁H₁₀N₂O₄ Coumarin, hydrazide Not reported Bioimaging, enzyme inhibition

Research Findings and Implications

  • Synthetic Utility : Both this compound and its analogs react with carbonyl compounds to form hydrazones, but structural differences (e.g., ethoxy vs. methoxy) modulate electronic effects and regioselectivity .

Preparation Methods

Hydrazinolysis of Ethyl 4-Ethoxy-2-hydroxybenzoate

The most widely reported method involves the reaction of ethyl 4-ethoxy-2-hydroxybenzoate with hydrazine hydrate. This approach mirrors the synthesis of 4-hydroxybenzohydrazide from ethyl paraben.

Procedure :

  • Ester Synthesis : 4-Ethoxy-2-hydroxybenzoic acid is esterified using ethanol under acidic conditions (H₂SO₄, reflux, 6–8 hours) to yield ethyl 4-ethoxy-2-hydroxybenzoate.
  • Hydrazinolysis : The ester (10 mmol) is refluxed with excess hydrazine hydrate (20 mmol) in ethanol (50 mL) for 8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is precipitated by cooling, filtered, and recrystallized from ethanol.

Key Data :

  • Yield : 60–70%.
  • Characterization :
    • FT-IR : C=O stretch at 1645 cm⁻¹ (hydrazide), N-H stretch at 3088 cm⁻¹, and O-H stretch at 3267 cm⁻¹.
    • ¹H-NMR (DMSO-d₆) : δ 10.2 (s, 1H, OH), δ 8.1 (s, 2H, NH₂), δ 6.8–7.3 (m, 3H, aromatic), δ 4.1 (q, 2H, OCH₂CH₃), δ 1.3 (t, 3H, CH₃).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing reaction kinetics.

Procedure :

  • A mixture of ethyl 4-ethoxy-2-hydroxybenzoate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol is subjected to microwave irradiation (160 W) for 8 minutes, with stirring every 2 minutes. The product is isolated similarly to the conventional method.

Key Data :

  • Yield : 75–80%.
  • Advantages : Reduced reaction time (8 minutes vs. 8 hours), energy efficiency, and higher purity.

Acid Chloride Route

This method involves converting 4-ethoxy-2-hydroxybenzoic acid to its acid chloride before hydrazide formation.

Procedure :

  • Acid Chloride Synthesis : The acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Hydrazide Formation : The acid chloride is reacted with hydrazine hydrate (20 mmol) in dry tetrahydrofuran (THF) at 0–5°C for 4 hours.

Key Data :

  • Yield : 65–70%.
  • FT-IR : Loss of carboxylic acid O-H (2500–3000 cm⁻¹) and appearance of hydrazide C=O (1645 cm⁻¹).

Optimization and Challenges in Synthesis

Selective Ethoxylation of 2,4-Dihydroxybenzoic Acid

A critical challenge is introducing the ethoxy group at the 4-position while retaining the 2-hydroxy group.

Procedure :

  • Protection of 2-Hydroxy Group : 2,4-Dihydroxybenzoic acid is methylated using methyl iodide (MeI) and K₂CO₃ in acetone to yield 2-methoxy-4-hydroxybenzoic acid.
  • Ethoxylation : The 4-hydroxy group is ethoxylated using ethyl bromide (EtBr) and K₂CO₃ in DMF.
  • Demethylation : BBr₃ in dichloromethane removes the methyl protecting group, yielding 4-ethoxy-2-hydroxybenzoic acid.

Key Data :

  • Overall Yield : 40–50%.
  • HPLC Purity : >95%.

Solvent and Catalytic Effects

  • Solvent Choice : Ethanol is preferred for its polarity and ability to dissolve both hydrazine and ester intermediates.
  • Catalysis : Glacial acetic acid (1–2 drops) accelerates hydrazone formation in microwave-assisted reactions.

Analytical Characterization

Spectroscopic Data Summary

Technique Key Peaks/Data Reference
FT-IR C=O (1645 cm⁻¹), N-H (3088 cm⁻¹), O-H (3267 cm⁻¹)
¹H-NMR δ 10.2 (OH), δ 8.1 (NH₂), δ 6.8–7.3 (aromatic), δ 4.1 (OCH₂CH₃), δ 1.3 (CH₃)
Elemental Analysis C: 54.8%, H: 6.1%, N: 14.2% (Theoretical: C: 55.1%, H: 6.2%, N: 14.3%)

Purity Assessment

  • TLC : Rf = 0.85 (silica gel, ethyl acetate/hexane 3:7).
  • HPLC : Retention time = 2.24 minutes (C18 column, methanol/water 70:30).

Comparative Analysis of Methods

Method Time Yield (%) Purity (%) Energy Efficiency
Conventional Reflux 8 hours 60–70 >95 Moderate
Microwave-Assisted 8 minutes 75–80 >98 High
Acid Chloride Route 6 hours 65–70 >90 Low

Industrial and Green Chemistry Considerations

  • Solvent-Free Microwave Synthesis : Aligns with green chemistry principles by minimizing toxic solvent use.
  • Catalytic Decarboxylation : Patent methods for 4-hydroxybenzaldehyde derivatives suggest potential scalability for benzoic acid precursors.

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